3-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)propanoic acid
Description
This compound, also known as oxolinic acid (IUPAC: 5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid), is a quinoline derivative with a fused 1,3-dioxolo ring system. Key properties include:
- Molecular formula: C₁₃H₁₁NO₅ .
- Molecular weight: 261.23 g/mol .
- Physical state: Crystalline solid with a melting point of 314°C .
- Solubility: 3.2 mg/L in water (25°C), soluble in DMSO, and insoluble in ethanol .
- Mechanism of action: Inhibits bacterial DNA gyrase, disrupting DNA replication .
- Applications: Used as an antimicrobial agent in aquaculture and agriculture .
Properties
IUPAC Name |
3-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-2-18-7-10(16(22)17-4-3-14(19)20)15(21)9-5-12-13(6-11(9)18)24-8-23-12/h5-7H,2-4,8H2,1H3,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPUNBYKXNTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146564 | |
| Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104571-64-4 | |
| Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104571644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid with propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, oxolinic acid is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxolinic acid undergoes various chemical reactions, including:
Oxidation: Oxolinic acid can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert oxolinic acid into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired product .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Oxolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to produce various quinoline derivatives.
Biology: Oxolinic acid is used to study bacterial DNA gyrase inhibition, which is crucial for understanding bacterial replication and transcription.
Medicine: It has been investigated for its potential use as an antibacterial agent in treating infections caused by Enterobacteriaceae.
Industry: Oxolinic acid is used in the production of antibacterial coatings and materials.
Mechanism of Action
Oxolinic acid exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, oxolinic acid prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth .
Comparison with Similar Compounds
Miloxacin (5-Methoxy-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)
Fluoro-Substituted Analog ()
Glycine Derivative (5-Ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)glycine
Hexanoic Acid Derivative (6-(5-Ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)hexanoic acid)
- Structure: Extended carbon chain (hexanoic acid) at the amide position .
- Impact: Higher logP (~2.5) due to the aliphatic chain, improving tissue penetration but increasing risk of off-target effects . Potential for prolonged half-life due to slower renal clearance .
Comparative Data Table
Research Findings and Trends
- Oxolinic Acid : Demonstrated dopamine uptake inhibition at high concentrations, suggesting off-target neurological effects .
- Fluoro-Substituted Analogs : Exhibit enhanced potency but higher synthetic complexity and cost .
- Prodrug Derivatives: Glycine and hexanoic acid analogs aim to improve solubility but require further in vivo validation .
Biological Activity
3-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)propanoic acid, also known as ethyl 5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS Number: 16172-03-5), is a compound of significant interest due to its potential biological activities. This article explores its biological activities, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N O5 |
| Molecular Weight | 289.28 g/mol |
| Melting Point | 177 - 178 °C |
| LogP | 1.92680 |
| PSA | 66.76 Ų |
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit a broad spectrum of antimicrobial activities. The compound has shown promising results against various bacterial strains.
- In Vitro Activity : A study highlighted that compounds with similar structures demonstrated excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM for certain derivatives .
- In Vivo Studies : In vivo studies have shown that quinoline derivatives can effectively reduce bacterial load in infected models. For instance, compounds related to the target structure exhibited significant efficacy against Pseudomonas aeruginosa, with observed inhibition zones comparable to standard antibiotics .
The mechanism through which these compounds exert their antibacterial effects generally involves:
- Inhibition of Cell Division : The compound targets cell division proteins such as FtsZ in bacteria, disrupting normal cell cycle processes and leading to cell lysis .
- Interference with Nucleic Acid Synthesis : Some studies suggest that quinoline derivatives may inhibit DNA gyrase or topoisomerase enzymes critical for bacterial DNA replication .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various quinolone derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that the tested compound had MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a novel therapeutic agent.
Case Study 2: Antiviral Activity
Another investigation explored the antiviral properties of related quinoline compounds against H5N1 influenza virus. Compounds exhibited varying degrees of inhibition of viral growth while maintaining low cytotoxicity levels, indicating a potential application in antiviral drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
